4-(Azidomethyl)piperidin-4-ol
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Overview
Description
4-(Azidomethyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The azidomethyl group attached to the piperidine ring introduces unique reactivity, making this compound an interesting compound for various chemical and biological applications.
Mechanism of Action
Target of Action
The primary targets of 4-(Azidomethyl)piperidin-4-ol are chemokine receptors, specifically the CCR5 receptor . The CCR5 receptor is a seven transmembrane G-protein coupled receptor family member and is essential for HIV-1 entry into cells .
Mode of Action
this compound interacts with its targets by anchoring to the CCR5 receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, a common feature of most CCR5 antagonists .
Biochemical Pathways
The compound affects the HIV-1 entry process by blocking the CCR5 receptor . This blockade prevents macrophage-tropic (R5) HIV-1 strains from infecting cells that express CCR5 . The downstream effects of this action include resistance to R5-tropic HIV-1 infection .
Pharmacokinetics
The compound’s efficient synthetic route and excellent yields suggest potential for good bioavailability .
Result of Action
The result of the compound’s action is the prevention of HIV-1 infections . By blocking the CCR5 receptor, this compound prevents HIV-1 from entering cells, thereby inhibiting the progression of the infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)piperidin-4-ol typically involves the introduction of an azidomethyl group to the piperidine ring. One common method is the nucleophilic substitution reaction where a halomethylpiperidine is treated with sodium azide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Azidomethyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The azide group can be reduced to an amine.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can convert the azide group to an amine.
Substitution: Sodium azide (NaN3) in DMF is commonly used for introducing the azidomethyl group.
Major Products
Oxidation: Formation of 4-(Azidomethyl)piperidin-4-one.
Reduction: Formation of 4-(Aminomethyl)piperidin-4-ol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Azidomethyl)piperidin-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Investigated for its role in drug discovery, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)piperidin-4-ol: Similar structure but with an amine group instead of an azide.
4-(Hydroxymethyl)piperidin-4-ol: Contains a hydroxymethyl group instead of an azidomethyl group.
4-(Chloromethyl)piperidin-4-ol: Contains a chloromethyl group, making it more reactive in nucleophilic substitution reactions.
Uniqueness
4-(Azidomethyl)piperidin-4-ol is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with other similar compounds. This makes it a valuable intermediate in synthetic chemistry and a useful tool in biological research.
Properties
IUPAC Name |
4-(azidomethyl)piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O/c7-10-9-5-6(11)1-3-8-4-2-6/h8,11H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAIWQAHHWEXQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CN=[N+]=[N-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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